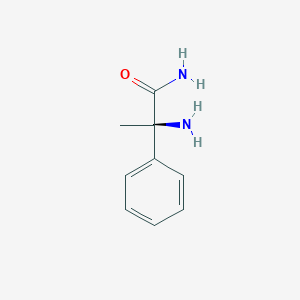

(2R)-2-amino-2-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2-amino-2-phenylpropanamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a phenyl group attached to a central carbon atom, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-phenylpropanamide can be achieved through several methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally friendly and economically attractive method for producing enantiopure amines. This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pH, and substrate concentration. The use of biocatalysts in industrial settings is preferred due to their efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-2-phenylpropanamide undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: In substitution reactions, one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use hydrogen peroxide under acidic conditions, while reduction reactions might employ sodium borohydride in an alcoholic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce primary amines or alcohols.

Wissenschaftliche Forschungsanwendungen

GPR88 Agonist Development

The primary application of (2R)-2-amino-2-phenylpropanamide lies in its potential as a GPR88 agonist. Studies have demonstrated that derivatives of this compound can activate GPR88 through a Gαi-coupled signaling pathway. For instance, the compound RTI-13951-33, derived from the 2-AMPP scaffold, has shown promise in reducing alcohol self-administration and intake in animal models, indicating its potential for treating alcohol addiction .

Table 1: Structure-Activity Relationship (SAR) of 2-AMPP Derivatives

| Compound | EC50 (nM) | Lipophilicity (clog P) | Brain Penetration |

|---|---|---|---|

| 2-AMPP | 414 | 4.53 | Poor |

| RTI-13951-33 | 14 | < 4 | Good |

Neuropsychiatric Disorder Treatment

Research indicates that GPR88 is linked to various neuropsychiatric disorders, including schizophrenia and cognitive impairments. The modulation of GPR88 through compounds like this compound may provide new avenues for treatment by restoring dopaminergic signaling pathways disrupted in these conditions .

Case Study 1: Alcohol Addiction

In a study involving rats, the administration of RTI-13951-33 significantly reduced alcohol consumption without affecting locomotor activity or sucrose self-administration. This suggests that GPR88 agonists could be developed as targeted therapies for alcohol use disorder, minimizing side effects associated with broader acting drugs .

Case Study 2: Schizophrenia

Another study explored the genetic association between GPR88 and schizophrenia. The findings suggest that targeting GPR88 with specific agonists could help manage symptoms associated with this disorder by potentially normalizing dopaminergic signaling .

Challenges and Future Directions

Despite the promising applications of this compound and its derivatives, challenges remain in optimizing their pharmacokinetic properties for effective brain penetration and potency. Ongoing research focuses on modifying the chemical structure to enhance these properties while maintaining or improving efficacy at the GPR88 receptor .

Wirkmechanismus

The mechanism of action of (2R)-2-amino-2-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also participate in signaling pathways by binding to receptors or other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-2-amino-2-phenylpropanamide: The enantiomer of (2R)-2-amino-2-phenylpropanamide, differing in the spatial arrangement of the amino and phenyl groups.

(2R)-2-amino-2-phenylpropanol: A related compound with a hydroxyl group instead of an amide group.

(2R)-2-amino-2-phenylpropanoic acid: Another similar compound where the amide group is replaced by a carboxylic acid group.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomers and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and as a chiral intermediate in drug development .

Biologische Aktivität

(2R)-2-amino-2-phenylpropanamide, also known as 2-amino-2-phenylpropanamide or (R)-phenylalanine amide, is a compound of significant interest in both medicinal chemistry and biological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chiral center, which influences its biological activity. The specific configuration at the chiral center (2R) allows it to interact differently with biological targets compared to its enantiomers. This configuration is crucial for its role as a building block in asymmetric synthesis and for its potential therapeutic applications.

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors:

- Enzyme Modulation : It can act as an enzyme inhibitor or activator, influencing metabolic pathways. The compound has been shown to modulate cAMP levels by acting on G protein-coupled receptors (GPCRs), particularly GPR88, which is implicated in neuropharmacology and addiction therapies .

- Signaling Pathways : The compound may participate in signaling pathways by binding to receptors or proteins, leading to downstream effects that can alter cell behavior. For instance, it has been reported to activate GPR88 through a Gαi-coupled signaling pathway, which is significant for developing treatments for conditions like alcohol addiction .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- GPR88 Activation : A study demonstrated that this compound derivatives can activate GPR88 with varying potencies. For example, one derivative showed an EC50 value of 414 nM in cAMP assays, indicating moderate potency . This suggests potential applications in treating neurological disorders.

- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific sites of the molecule can enhance its potency and selectivity for GPR88. For instance, substituting the amine group with other functionalities led to compounds with improved EC50 values .

- Therapeutic Applications : Given its ability to modulate neurotransmitter systems, this compound has been explored as a candidate for developing medications targeting addiction and mood disorders .

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(11,8(10)12)7-5-3-2-4-6-7/h2-6H,11H2,1H3,(H2,10,12)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKUPDZBTAQFGJ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.